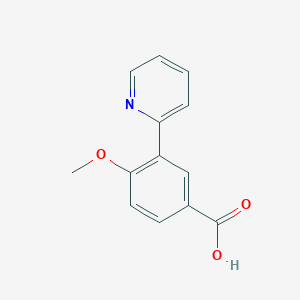
4-Methoxy-3-(pyridin-2-yl)benzoic acid
Overview
Description
4-Methoxy-3-(pyridin-2-yl)benzoic acid is a chemical compound with a molecular weight of 229.24 . Its IUPAC name is 4-methoxy-3-(2-pyridinyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-(pyridin-2-yl)benzoic acid can be represented by the InChI code: 1S/C13H11NO3/c1-17-12-6-5-9 (13 (15)16)8-10 (12)11-4-2-3-7-14-11/h2-8H,1H3, (H,15,16) .Physical And Chemical Properties Analysis
4-Methoxy-3-(pyridin-2-yl)benzoic acid has a molecular weight of 229.24 . The compound is typically stored at room temperature .Scientific Research Applications
Metal–Organic Frameworks (MOFs)
Compounds with pyridinyl groups are often used in the construction of MOFs due to their ability to act as ligands that coordinate with metal ions. This suggests that 4-Methoxy-3-(pyridin-2-yl)benzoic acid could potentially be used to synthesize new types of MOFs with unique properties for gas storage, separation, or catalysis .
Therapeutic Targets for Diseases
Derivatives of benzamide with pyridinyl substituents have been explored as therapeutic agents. For instance, they have been studied for their potential as C-Abl inhibitors in Parkinson’s disease treatment . This implies that 4-Methoxy-3-(pyridin-2-yl)benzoic acid might serve as a precursor or a lead compound in developing new drugs for neurological disorders.
Anticancer Activity
Benzamide derivatives with pyridinyl groups have shown anticancer activity . Therefore, 4-Methoxy-3-(pyridin-2-yl)benzoic acid could be investigated for its anticancer properties, possibly as a CDK inhibitor against various cancer cell lines.
Organic Synthesis Intermediates
Compounds containing pyridinyl groups are valuable intermediates in organic synthesis, suggesting that 4-Methoxy-3-(pyridin-2-yl)benzoic acid could be utilized in the synthesis of complex organic molecules with borate and sulfonamide groups .
Cyclin-dependent Kinase (CDK) Inhibitors
Pyrazole analogues with pyridinyl substituents have been used as CDK inhibitors with anticancer activity . This indicates a potential application of 4-Methoxy-3-(pyridin-2-yl)benzoic acid in the design of novel CDK inhibitors.
Anti-tubercular Agents
Pyridinyl-containing benzamide derivatives have been designed and synthesized as anti-tubercular agents . This suggests that 4-Methoxy-3-(pyridin-2-yl)benzoic acid might be explored for its efficacy against tuberculosis.
Safety and Hazards
properties
IUPAC Name |
4-methoxy-3-pyridin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-6-5-9(13(15)16)8-10(12)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJIAMUVXKCWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



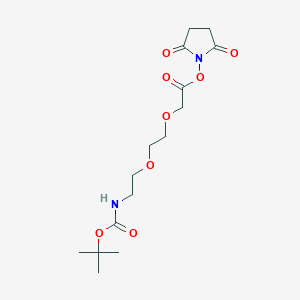
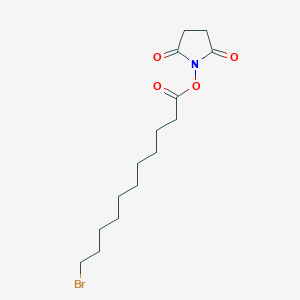

![1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1416398.png)
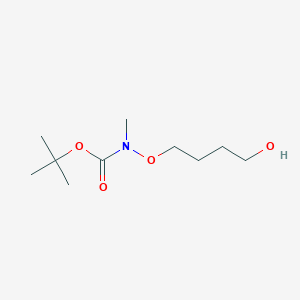
![6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1416400.png)
![8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1416401.png)

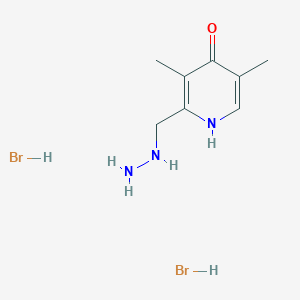

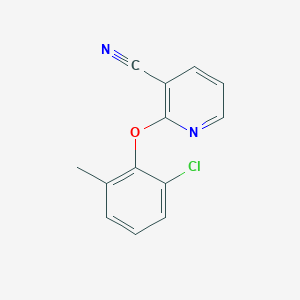

![3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride](/img/structure/B1416411.png)
![{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester](/img/structure/B1416412.png)